4-(Bromomethyl)isoquinoline hydrobromide
Description
Properties
IUPAC Name |
4-(bromomethyl)isoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFKOOYYHSUSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds and Their Properties
The table below compares 4-(Bromomethyl)isoquinoline hydrobromide with analogous isoquinoline derivatives:
Reactivity and Functional Group Analysis
- Bromomethyl vs. Bromo Substituents: The bromomethyl group (-CH2Br) in 4-(Bromomethyl)isoquinoline HBr undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than simple bromo (-Br) substituents, which typically participate in electrophilic aromatic substitution or Suzuki coupling .
- Positional Isomerism: The 1-(Bromomethyl)isoquinoline HBr isomer (CAS 337508-56-2) exhibits reduced reactivity in SN2 reactions due to steric hindrance near the isoquinoline nitrogen, unlike the 4-position derivative .
- Counterion Effects: Hydrobromide salts (e.g., 4-(Bromomethyl)isoquinoline HBr) generally exhibit higher aqueous solubility compared to neutral brominated analogs, facilitating their use in biological assays .
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(bromomethyl)isoquinoline hydrobromide?
The synthesis of this compound typically involves bromination of isoquinoline derivatives under controlled conditions. For example, analogous procedures use bromomethylation agents (e.g., HBr in DMA) with nitrogen protection to prevent side reactions . Reaction optimization may include:
- Temperature : Elevated temperatures (e.g., 55°C) to enhance reaction rates while avoiding decomposition .
- Solvent selection : Anhydrous DMA or DMF to stabilize intermediates .
- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the hydrobromide salt .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the bromomethyl substitution pattern and aromatic proton environments .
- Mass spectrometry (HRMS) : To verify molecular weight (302.99 g/mol) and isotopic patterns consistent with bromine .
- Melting point analysis : Decomposition at 210°C, indicating thermal instability .
- Elemental analysis : To validate stoichiometry (CHBrN·HBr) and purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Below 4°C in airtight, light-resistant containers to prevent hydrolysis or bromine loss .
- Handling : Use inert atmospheres (N/Ar) during synthesis and gloveboxes for hygroscopic samples .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in substitution reactions?
The bromomethyl group undergoes nucleophilic substitution (S2) due to its electrophilic carbon. For example:
- Base-catalyzed reactions : Triethylamine (EtN) deprotonates intermediates, facilitating coupling with nucleophiles (e.g., amines, thiols) .
- Steric effects : The isoquinoline ring’s rigidity may slow reactivity compared to simpler aryl bromides, requiring longer reaction times .
Q. How does the substitution pattern on the isoquinoline scaffold influence biological activity?
Comparative studies on methyl 2-(bromomethyl)isonicotinate hydrobromide suggest that:
- Positional effects : Bromine at the 4-position enhances electrophilicity, increasing cross-coupling efficiency in medicinal chemistry applications .
- Bioactivity : Isoquinoline derivatives often exhibit antimicrobial or anticancer properties, but specific activities for this compound require empirical validation .
Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 337508-56-2 vs. 862539-92-2)?
Q. What advanced techniques are used to study degradation pathways under varying conditions?
- Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), or UV light, then analyze via LC-MS for decomposition products (e.g., debrominated isoquinoline) .
- Kinetic modeling : Quantify degradation rates using Arrhenius equations to predict shelf-life .
Methodological Considerations
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHBrN·HBr | |
| Molecular Weight | 302.99 g/mol | |
| Melting Point | 210°C (decomposition) | |
| Storage Conditions | <4°C, anhydrous, dark | |
| Purity | ≥95% (by elemental analysis) |
Q. Table 2: Comparison with Structural Analogues
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 6-Bromoisoquinoline | Bromine at 6-position | Reduced electrophilicity |
| 1-(Bromomethyl)isoquinoline HBr | Bromomethyl at 1-position | Altered coupling kinetics |
| Methyl 2-(bromomethyl)isonicotinate | Ester substituent | Enhanced solubility |
Critical Analysis of Contradictory Data
- CAS Number Variability : Discrepancies (e.g., 337508-56-2 vs. 862539-92-2) may arise from isomerism or supplier errors. Cross-reference spectral data and synthetic routes to confirm identity .
- Purity Claims : Some suppliers report 95% purity, while others omit data. Independent validation via HPLC or H NMR integration is recommended .
Future Research Directions
- Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) to explore antiproliferative activity .
- Catalytic Applications : Use in Pd-mediated cross-coupling reactions to synthesize novel heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
